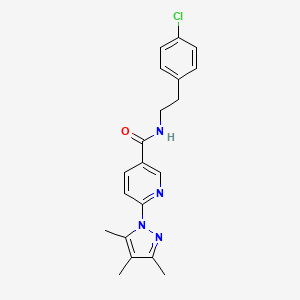
N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS No. 1251593-63-1) is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN4O, with a molecular weight of 368.9 g/mol. The compound features a chlorophenethyl group and a trimethylpyrazole moiety linked to a nicotinamide structure, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O |
| Molecular Weight | 368.9 g/mol |
| CAS Number | 1251593-63-1 |
Anticancer Potential
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds containing the pyrazole ring can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in malignant cells.
- Modulation of Signaling Pathways: Pyrazole derivatives can interfere with signaling cascades that promote cell survival and proliferation.
Study 1: Antiproliferative Activity
A recent investigation assessed the antiproliferative effects of pyrazole derivatives on U937 human leukemia cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The study concluded that the presence of specific substituents on the pyrazole ring enhances cytotoxicity against cancer cells .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of various pyrazole derivatives. The findings revealed that these compounds effectively reduced edema in animal models by inhibiting COX-2 activity and decreasing levels of inflammatory cytokines .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-13-14(2)24-25(15(13)3)19-9-6-17(12-23-19)20(26)22-11-10-16-4-7-18(21)8-5-16/h4-9,12H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGJSAOAYVTDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














